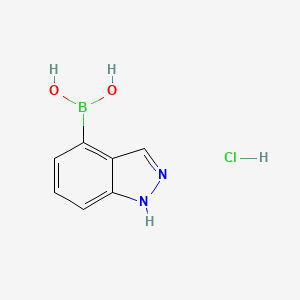

(1H-Indazol-4-yl)boronic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1H-Indazol-4-yl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C7H8BClN2O2 and its molecular weight is 198.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Mode of Action

It’s known that the compound interacts with its targets to inhibit their function, which can lead to changes in cellular processes .

Biochemical Pathways

Indazole-4-boronic acid, HCl affects the phosphatidylinositol 3-kinase pathway and the farnesyl pyrophosphate synthase pathway . These pathways play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of these processes .

Pharmacokinetics

The compound is predicted to have high gi absorption .

Result of Action

It’s known that the compound’s action can lead to the inhibition of cell growth and survival .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

Análisis Bioquímico

Biochemical Properties

Indazole-4-boronic acid, HCl, like other boronic acids, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows it to act as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . This interaction with diols allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .

Molecular Mechanism

The interaction of boronic acids with diols, as mentioned earlier, could potentially influence the activity of enzymes, proteins, and other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is a solid substance with a melting point of 173-177 °C and it is recommended to be stored at 2-8°C .

Dosage Effects in Animal Models

Indazole-based therapeutic agents have been used in clinical applications or clinical trials , suggesting that dosage studies may have been conducted.

Metabolic Pathways

Boronic acids have been used for the direct immobilization of proteins by interacting with the glycosylated part of the protein structure .

Actividad Biológica

(1H-Indazol-4-yl)boronic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C7H8BClN2O2

- Molecular Weight : 161.96 g/mol

- Melting Point : 166°C to 168°C

- Purity : 97% (HPLC)

This compound primarily functions through its boronic acid moiety, which allows it to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : It inhibits specific kinases, which are crucial in various signaling pathways, particularly in cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity, influencing downstream signaling cascades.

- Biochemical Interactions : It engages in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antitumor Activity : Demonstrated potent inhibitory effects on cancer cell lines, particularly colorectal carcinoma cells with IC50 values in the nanomolar range .

- Antimicrobial Effects : Exhibits antibacterial and antifungal properties, contributing to its potential use in treating infections.

- Anti-inflammatory Properties : Shown to modulate inflammatory pathways, indicating potential for use in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

Antitumor Studies

In a study evaluating antitumor activity, this compound was found to significantly inhibit the growth of LS174T human colorectal carcinoma cells with an IC50 value of approximately 23 nM. This suggests strong potential for development as an anticancer agent .

Antimicrobial Studies

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities, which could lead to novel treatments for infections resistant to current therapies.

Propiedades

IUPAC Name |

1H-indazol-4-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILGUQNESDYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674163 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252598-02-9 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.